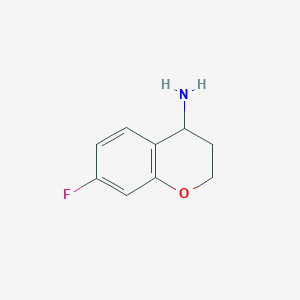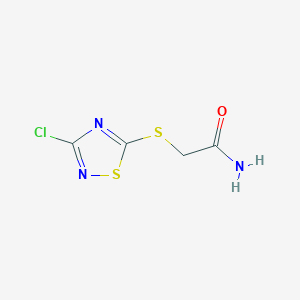
2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide
Overview
Description
2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide is a chemical compound with the molecular formula C4H4ClN3OS2 . It is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring attached to an acetamide group . The thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry .Scientific Research Applications
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors
- A series of 1,2,3-thiadiazole thioacetanilide derivatives, including compounds similar to 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide, have shown effectiveness as HIV-1 non-nucleoside reverse transcriptase inhibitors. These compounds demonstrated potent anti-HIV activities in cell-based assays, with certain derivatives inhibiting HIV-1 replication at nanomolar concentrations (Zhan et al., 2008).
Anticancer Activities
- Some derivatives of this compound have been synthesized and tested for their anticancer activities. These compounds showed significant anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).
Synthesis and Chemical Properties
- Innovative methods for synthesizing derivatives of this compound have been developed, focusing on environmentally friendly conditions and efficient reaction times. These methods provide new avenues for producing these compounds, which can be used in various scientific applications (Wang et al., 2010).
Antileishmanial Activity
- Research has shown that certain (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran, related to this compound, have potent antileishmanial activity. These compounds outperformed standard drugs in inhibiting Leishmania major, indicating their potential in treating leishmaniasis (Vosooghi et al., 2015).
Antibacterial Agents
- Thiadiazole derivatives, including those similar to this compound, have been synthesized and evaluated for their antibacterial properties. These compounds exhibited a range of activities against various bacterial strains, suggesting their potential use in antibacterial therapy (Tamer & Qassir, 2019).
Antitumor Evaluation
- Novel N-substituted-2-amino-1,3,4-thiadiazoles, structurally related to this compound, have been synthesized and evaluated for their antitumor properties. These compounds showed promising results in cytotoxicity and antioxidant activities (Hamama et al., 2013).
Safety and Hazards
Mechanism of Action
- Thiadiazoles are known to cross cellular membranes due to their mesoionic nature, allowing them to interact with biological targets .
Target of Action
Pharmacokinetics (ADME Properties)
If you have any additional questions or need further clarification, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between this compound and urease involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition is crucial for studying the enzyme’s role in various biological processes and for developing potential therapeutic agents.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, thiadiazole derivatives, including this compound, have shown anticancer activity by inducing apoptosis and inhibiting cell proliferation . These effects are mediated through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme involved. For example, its interaction with urease results in enzyme inhibition, which is crucial for studying the enzyme’s role in various biological processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, which can affect its efficacy and potency. Studies have shown that thiadiazole derivatives, including this compound, maintain their stability under controlled conditions, but prolonged exposure to light and heat can lead to degradation . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound continues to exhibit its biochemical properties over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation through phase I and phase II metabolic reactions. These reactions involve the action of cytochrome P450 enzymes, which catalyze the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3OS2/c5-3-7-4(11-8-3)10-1-2(6)9/h1H2,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODVTALANRXBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)SC1=NC(=NS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676585 | |
| Record name | 2-[(3-Chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36950-05-7 | |
| Record name | 2-[(3-Chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


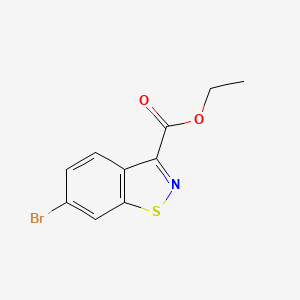



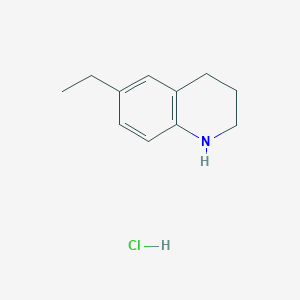
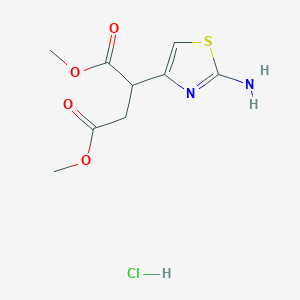
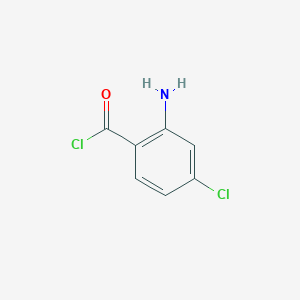
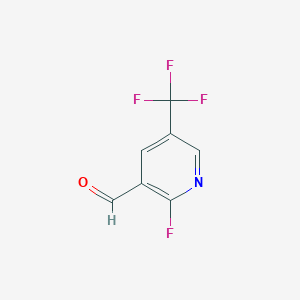
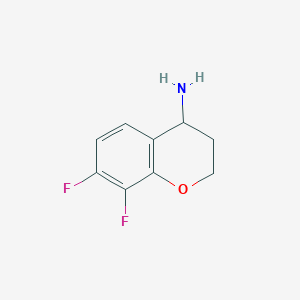

![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1394131.png)


